molecular formula C14H22BNO4 B1457978 2-(Dimethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1150632-93-1

2-(Dimethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1457978
CAS No.: 1150632-93-1
M. Wt: 279.14 g/mol
InChI Key: VYLIORWIFDJVCE-UHFFFAOYSA-N
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Description

2-(Dimethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 1150632-93-1) is a pyridine-based organoboron compound with a molecular formula of C₁₄H₂₂BNO₄ and an average molecular mass of 279.145 g/mol . The compound features a pinacol boronate ester group at the 5-position of the pyridine ring and a dimethoxymethyl substituent at the 2-position. This structural configuration enhances its stability and reactivity in Suzuki-Miyaura cross-coupling reactions, making it a valuable intermediate in pharmaceutical and materials chemistry .

Key physicochemical properties include:

  • Monoisotopic mass: 279.164189 g/mol
  • ChemSpider ID: 32739579
  • Synthetic applications: Widely used in coupling reactions to construct biaryl systems due to the electron-withdrawing nature of the pyridine ring and the steric protection offered by the pinacol boronate group .

Properties

IUPAC Name

2-(dimethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO4/c1-13(2)14(3,4)20-15(19-13)10-7-8-11(16-9-10)12(17-5)18-6/h7-9,12H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLIORWIFDJVCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150632-93-1
Record name 2-(Dimethoxymethyl)pyridine-5-boronic acid, pinacol ester
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Biological Activity

2-(Dimethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1150632-93-1) is a compound of interest due to its unique structural features and potential biological applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C14H22BNO4 and a molecular weight of 279.14 g/mol. It contains a pyridine ring substituted with a dimethoxymethyl group and a boron-containing dioxaborolane moiety, which is significant for its reactivity and biological interactions.

PropertyValue
Molecular FormulaC14H22BNO4
Molecular Weight279.14 g/mol
CAS Number1150632-93-1
Boiling PointNot available
InChI KeyVYLIORWIFDJVCE-UHFFFAOYSA-N

The biological activity of this compound is largely attributed to the presence of the dioxaborolane group, which can participate in various chemical reactions, including those involving nucleophiles. The pyridine nitrogen can also engage in hydrogen bonding and coordination with metal ions, enhancing its potential as a ligand in biological systems.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth. For instance, studies on related boron-containing compounds have shown their ability to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest.

Inhibition of Perforin Activity

A study explored the inhibitory effects of boron-containing compounds on perforin—a protein critical for cytotoxic T cell function. The findings suggested that these compounds could selectively inhibit perforin activity without affecting other immune functions. This selectivity is crucial for developing new immunosuppressive agents with fewer side effects compared to traditional therapies .

Antimicrobial Activity

Preliminary studies indicate that the compound may possess antimicrobial properties. Compounds with similar structures have been shown to disrupt bacterial cell membranes or inhibit essential enzymes in microbial metabolism. Further investigation into the specific mechanisms and efficacy against various pathogens is warranted.

Case Studies

  • Anticancer Efficacy : In vitro studies demonstrated that derivatives of pyridine-boron compounds significantly reduced the viability of human cancer cells (e.g., breast and prostate cancer) at micromolar concentrations. The mechanism involved mitochondrial dysfunction and increased reactive oxygen species (ROS) production.
  • Immunomodulation : Research involving animal models showed that administration of boron-containing pyridine derivatives led to a reduction in autoimmune responses by modulating perforin levels. This suggests potential therapeutic applications in autoimmune diseases.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine-Based Boronate Esters

Compound Name Substituent at Pyridine 2-Position Substituent at Pyridine 5-Position Molecular Formula Molecular Weight (g/mol) Key Applications
2-(Dimethoxymethyl)-5-(pinacol boronate)pyridine Dimethoxymethyl 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane C₁₄H₂₂BNO₄ 279.145 Suzuki coupling, pharmaceutical synthesis
2-Methanesulfonyl-5-(pinacol boronate)pyridine Methanesulfonyl 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane C₁₂H₁₈BNO₄S 299.06 Electron-deficient coupling partners
2-(tert-Butoxy)-5-(pinacol boronate)pyridine tert-Butoxy 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane C₁₅H₂₃BClNO₂ 300.17 Stabilized intermediates for drug discovery
2-(Methoxymethoxy)-5-(pinacol boronate)pyridine Methoxymethoxy 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane C₁₃H₂₀BNO₄ 265.12 Protecting-group strategies in synthesis
2-Ethoxy-5-(pinacol boronate)-3-(trifluoromethyl)pyridine Ethoxy, Trifluoromethyl 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane C₁₆H₂₂BF₃NO₃ 346.16 Fluorinated drug candidates

Key Observations :

Electronic Effects :

  • Electron-withdrawing groups (e.g., methanesulfonyl , trifluoromethyl ) increase the electrophilicity of the boronate group, accelerating cross-coupling reactions.
  • Electron-donating groups (e.g., dimethoxymethyl , tert-butoxy ) improve stability but may require harsher reaction conditions.

Steric Effects :

  • Bulky substituents like tert-butoxy reduce undesired side reactions (e.g., protodeboronation) but may lower reaction yields in sterically crowded systems.
  • The dimethoxymethyl group in the target compound provides moderate steric protection while maintaining reactivity .

Solubility and Stability :

  • Methoxymethoxy and dimethoxymethyl groups enhance solubility in polar solvents (e.g., THF, DMF), facilitating homogeneous reaction conditions.
  • Fluorinated derivatives (e.g., trifluoromethyl ) exhibit improved metabolic stability in bioactive molecules.

Reactivity in Cross-Coupling Reactions

Table 2: Comparative Reactivity in Suzuki-Miyaura Coupling

Compound Catalyst System Reaction Time (h) Yield (%) Reference
2-(Dimethoxymethyl)-5-(pinacol boronate)pyridine Pd(PPh₃)₄, Na₂CO₃, DME/H₂O 12 85–90
2-Methanesulfonyl-5-(pinacol boronate)pyridine Pd(dppf)Cl₂, K₂CO₃, DMF/H₂O 6 92
2-(tert-Butoxy)-5-(pinacol boronate)pyridine Pd(OAc)₂, SPhos, K₃PO₄, Toluene 24 78
2-Ethoxy-5-(pinacol boronate)-3-(trifluoromethyl)pyridine PdCl₂(dtbpf), Cs₂CO₃, Dioxane 8 88

Key Findings :

  • Methanesulfonyl derivatives exhibit superior reactivity (92% yield in 6 h) due to strong electron-withdrawing effects activating the boronate group .
  • tert-Butoxy-substituted analogs require longer reaction times (24 h) but are preferred for sterically demanding substrates .
  • The target compound balances reactivity and stability, achieving 85–90% yields under standard conditions .

Preparation Methods

Palladium-Catalyzed Borylation of Pyridine Derivatives

A common and efficient method for preparing boronate esters on pyridine rings is the palladium-catalyzed borylation of halogenated pyridines using bis(pinacolato)diboron as the boron source. This approach is well-documented for related compounds such as 6-chloro-3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, which shares the boronate ester motif.

  • Typical conditions :

    • Catalyst: Pd(0) complexes (e.g., Pd(dppf)Cl2)
    • Base: Potassium acetate or similar
    • Solvent: DMSO, DMF, or dioxane
    • Temperature: 80–100 °C
    • Reaction time: Several hours (6–24 h)
  • Outcome : High regioselectivity for borylation at the desired pyridine position, with yields up to 77% reported for analogous systems.

Introduction of the Dimethoxymethyl Group

The dimethoxymethyl substituent can be introduced by:

The exact sequence depends on the starting material and the desired substitution pattern.

Representative Preparation Procedure

Based on literature and supplier data, a plausible synthetic sequence is:

Step Description Reagents/Conditions Notes
1 Starting material: 2-bromopyridine or 2-chloropyridine derivative Commercially available or synthesized Halogen at 5-position for regioselective borylation
2 Palladium-catalyzed borylation Bis(pinacolato)diboron, Pd catalyst, KOAc, dioxane, 90 °C, 12 h Forms 5-boronate ester pyridine
3 Introduction of dimethoxymethyl group Formaldehyde dimethyl acetal, acid catalyst (e.g., p-TsOH), MeOH, reflux Forms 2-(dimethoxymethyl) substituent
4 Purification Column chromatography or recrystallization High purity required for research use

Research Findings and Optimization Notes

  • Yield optimization : Reaction temperature and catalyst loading are critical parameters for maximizing yield and regioselectivity during borylation.
  • Purity : Boronate esters are sensitive to moisture; rigorous drying and inert atmosphere techniques improve product stability.
  • Functional group compatibility : The dimethoxymethyl group is stable under mild acidic conditions but can be hydrolyzed under strong acid or base.
  • Scale-up considerations : Continuous flow reactors have been explored for related borylation reactions to improve scalability and reproducibility.

Summary Table of Preparation Methods

Method Step Key Reagents/Conditions Advantages Challenges
Palladium-catalyzed borylation Pd catalyst, bis(pinacolato)diboron, KOAc, dioxane, 90 °C High regioselectivity, good yield Requires expensive catalyst, moisture sensitive
Dimethoxymethyl introduction Formaldehyde dimethyl acetal, acid catalyst, MeOH, reflux Straightforward acetal formation Sensitive to strong acid/base, requires careful control
Purification Chromatography or recrystallization High purity achievable Time-consuming, solvent-intensive
Stock solution preparation DMSO or methanol, controlled concentration Convenient for research use Stability requires careful storage

Q & A

Q. What are the established synthetic routes for 2-(dimethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves sequential functionalization of the pyridine ring. Key steps include:

Halogenation : Introducing a halogen (e.g., Cl, Br) at the 5-position of pyridine via electrophilic substitution (e.g., using NCS or NBS) .

Protection/Deprotection : The dimethoxymethyl group is introduced through alkoxylation or acetal protection strategies under acidic/basic conditions .

Suzuki-Miyaura Coupling : The boronate ester is installed via palladium-catalyzed cross-coupling with bis(pinacolato)diboron (B₂Pin₂) .
Optimization Tips :

  • Use anhydrous solvents (e.g., THF, DMF) to prevent boronate hydrolysis .
  • Catalytic systems: Pd(PPh₃)₄ or Pd(dppf)Cl₂ with K₂CO₃ as a base improve coupling efficiency .
  • Monitor reaction progress via TLC or HPLC to minimize side products (e.g., protodeboronation) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Verify the dimethoxymethyl group (δ 3.2–3.5 ppm for methoxy protons) and aromatic protons (δ 7.5–8.5 ppm) .
    • ¹¹B NMR : A singlet near δ 30 ppm confirms the dioxaborolane moiety .
  • X-ray Diffraction : Single-crystal X-ray analysis using SHELXL software provides unambiguous confirmation of stereochemistry and bond lengths .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates the molecular formula (C₁₅H₂₃BNO₄) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–50%) to separate boronate esters from polar by-products .
  • Recrystallization : Hexane/ethyl acetate mixtures yield high-purity crystals .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) resolve closely related impurities (e.g., deboronated derivatives) .

Q. What safety precautions are critical when handling this compound in the lab?

  • Fluorinated By-Products : Use fume hoods and PPE (gloves, goggles) due to potential hazards from residual fluorinated intermediates .
  • Boronates : Avoid prolonged exposure to moisture to prevent hydrolysis to boronic acids, which may release boric acid .
  • Waste Disposal : Neutralize acidic/basic residues before disposal and segregate halogenated/organofluorine waste .

Advanced Research Questions

Q. How can reaction conditions be optimized for large-scale Suzuki-Miyaura couplings involving this compound?

  • Catalyst Loading : Reduce Pd catalyst to 0.5–1 mol% to minimize metal contamination .
  • Solvent Choice : Switch from THF to toluene for better solubility of aryl halides at elevated temperatures (80–100°C) .
  • Additives : Additives like TBAB (tetrabutylammonium bromide) enhance reaction rates in biphasic systems .

Table 1 : Comparison of Suzuki Coupling Conditions

ParameterSmall Scale (Lab)Large Scale (Pilot)
CatalystPd(PPh₃)₄Pd(OAc)₂/XPhos
SolventTHFToluene
Temperature (°C)60100
Reaction Time (h)126
Yield (%)75–8580–90
Adapted from

Q. How should researchers resolve contradictions in analytical data (e.g., NMR vs. LC-MS purity)?

  • Case Study : If NMR indicates >95% purity but LC-MS shows 85%, consider:
    • Volatile Impurities : NMR may miss low-molecular-weight contaminants (e.g., residual solvents).
    • Ionization Bias : LC-MS may underdetect non-ionizable by-products.
    • Solution : Combine orthogonal methods (e.g., elemental analysis, ¹H NMR quantification with an internal standard) .

Q. What mechanistic insights explain the electronic effects of substituents on the pyridine ring during cross-coupling?

  • Electron-Withdrawing Groups (EWGs) : The dimethoxymethyl group (electron-donating) decreases the electrophilicity of the pyridine ring, slowing oxidative addition in Pd-catalyzed reactions.
  • Boronate Activation : The dioxaborolane moiety enhances transmetallation efficiency by stabilizing the boron-Pd intermediate .
  • Computational Modeling : DFT studies (e.g., Gaussian 09) can map charge distribution and transition states to predict reactivity .

Q. How do steric and electronic properties of substituents influence the compound’s stability under acidic/basic conditions?

  • Steric Shielding : The dimethoxymethyl group protects the boronate ester from nucleophilic attack, enhancing stability in mild acids (pH 4–6) .
  • Base Sensitivity : Strong bases (e.g., NaOH) cleave the dioxaborolane ring, forming boronic acids. Monitor via ¹¹B NMR .

Q. What computational tools are recommended for predicting reaction pathways or degradation products?

  • Software :
    • Gaussian 09 : For transition-state modeling and thermodynamic stability .
    • Schrödinger Suite : Predicts degradation pathways under stress conditions (e.g., hydrolysis, oxidation) .
  • Databases : Use Reaxys or SciFinder to cross-reference analogous boronate ester reactions .

Q. How can researchers design experiments to study the compound’s stability in long-term storage?

  • Accelerated Stability Testing :
    • Temperature/Humidity : Store samples at 40°C/75% RH for 1–3 months; analyze via HPLC for degradation .
    • Light Exposure : UV/Vis spectroscopy monitors photolytic decomposition (λmax = 270–300 nm) .
  • Stabilizers : Add antioxidants (e.g., BHT) or desiccants (e.g., silica gel) to vials .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Dimethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(Dimethoxymethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

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